![molecular formula C13H19ClN2O2 B2427985 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 1021901-98-3](/img/structure/B2427985.png)
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride
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Overview
Description
“2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride” consists of a benzamide group attached to a piperidine ring via an amide linkage, with a methoxy group attached to the benzene ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, such as “2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
- Research Findings : Novel benzamide derivatives, including compounds 10b and 10j, were synthesized. These compounds exhibited significant inhibitory bioactivity in HepG2 liver cancer cells (with IC50 values of 0.12 and 0.13 μM, respectively). They induced HIF-1α expression, upregulated downstream target gene p21, and promoted tumor cell apoptosis .
- Research Findings : Modification of the glutamic acid portion of Pemetrexed with primary, secondary, and aryl amines led to enhanced antiviral activity .
- Research Findings : N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives demonstrated varying degrees of antibacterial activity against E. coli, K. pneumoniae, and S. aureus .
- Research Findings : In vitro studies evaluated the cytotoxicity of benzamide derivatives. Determining their IC50 values from dose-response curves is essential for assessing their anti-tubercular efficacy .
Anticancer Activity
Antiviral Activity
Antibacterial Activity
Anti-Tubercular Potential
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been found to suppress the activity of cox enzymes . This suppression could lead to a decrease in the production of certain biochemicals, potentially affecting the inflammatory response.
Biochemical Pathways
Similar compounds have been found to affect the arachidonic acid pathway by suppressing cox enzymes . This could lead to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin , which play crucial roles in inflammation and pain signaling.
Result of Action
Similar compounds have been found to have anti-inflammatory properties , which could be a result of their suppression of COX enzymes and subsequent decrease in the production of inflammatory mediators.
properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORCCORLEIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride |
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